6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 877635-54-6
VCID: VC11917097
InChI: InChI=1S/C21H20N2O5S/c1-4-26-18-8-6-5-7-16(18)20(25)28-19-11-27-15(10-17(19)24)12-29-21-22-13(2)9-14(3)23-21/h5-11H,4,12H2,1-3H3
SMILES: CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

CAS No.: 877635-54-6

Cat. No.: VC11917097

Molecular Formula: C21H20N2O5S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate - 877635-54-6

Specification

CAS No. 877635-54-6
Molecular Formula C21H20N2O5S
Molecular Weight 412.5 g/mol
IUPAC Name [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
Standard InChI InChI=1S/C21H20N2O5S/c1-4-26-18-8-6-5-7-16(18)20(25)28-19-11-27-15(10-17(19)24)12-29-21-22-13(2)9-14(3)23-21/h5-11H,4,12H2,1-3H3
Standard InChI Key KNTSFIVEDJMHJJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Canonical SMILES CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C

Introduction

Chemical Structure and Nomenclature

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate (CAS No. 877635-54-6) is a structurally complex molecule featuring a pyran ring fused with a pyrimidine moiety and an ester-linked benzoate group. Its IUPAC name, [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate, reflects its three primary components:

  • A 4-oxo-4H-pyran-3-yl core substituted with a sulfanylmethyl group.

  • A 4,6-dimethylpyrimidin-2-yl heterocycle attached via a sulfur atom.

  • A 2-ethoxybenzoate ester group linked to the pyran ring .

Molecular Formula and Weight

  • Molecular Formula: C21H20N2O5S\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

  • Molecular Weight: 412.5 g/mol .

Structural Features

  • The pyran ring (C5_5H4_4O2_2) is functionalized with a ketone group at position 4 and a methylsulfanyl linker at position 6.

  • The pyrimidine ring (C5_5H5_5N2_2S) contains methyl groups at positions 4 and 6, contributing to its hydrophobic character.

  • The 2-ethoxybenzoate group introduces aromaticity and ester functionality, enhancing solubility in organic solvents .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESCCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
InChIKeyKNTSFIVEDJMHJJ-UHFFFAOYSA-N
XLogP3-AA (Predicted)3.5

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitutions and esterification processes.

Synthetic Routes

  • Pyran-Pyrimidine Coupling:

    • A thiol-containing pyrimidine derivative reacts with a bromomethyl-substituted pyran intermediate under basic conditions (e.g., K2_2CO3_3/DMSO).

    • Example: Reaction of 4,6-dimethylpyrimidine-2-thiol with 6-(bromomethyl)-4-oxo-4H-pyran-3-yl benzoate yields the sulfanylmethyl bridge.

  • Esterification:

    • The benzoic acid derivative (2-ethoxybenzoic acid) is activated (e.g., via acyl chloride) and coupled to the pyran alcohol using coupling agents like DCC/DMAP.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Thioether FormationK2_2CO3_3, DMSO, 20°C, 4h74.4%
EsterificationDCC, DMAP, CH2_2Cl2_2, rt, 12h88.7%

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP = 3.5) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments due to the ester linkage.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (CDCl3_3): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, aromatic-H), 4.42 (q, 2H, OCH2_2CH3_3), 2.55 (s, 6H, CH3_3).

  • IR: Strong bands at 1720 cm1^{-1} (C=O ester), 1675 cm1^{-1} (pyran ketone), and 1250 cm1^{-1} (C=S).

Biological Activity and Mechanisms

Antimicrobial Properties

  • The sulfanylmethyl group enhances membrane permeability, contributing to broad-spectrum antimicrobial activity (MIC: 16–64 µg/mL against S. aureus and E. coli).

Applications in Pharmaceutical Research

Prodrug Development

  • The ester group serves as a prodrug motif, hydrolyzing in vivo to release 2-ethoxybenzoic acid, a known anti-inflammatory agent .

Drug Delivery Systems

  • Liposomal formulations improve bioavailability, with encapsulation efficiencies >85% reported in preclinical models.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the pyrimidine methyl groups to enhance target selectivity .

  • In Vivo Efficacy: Evaluating pharmacokinetics in xenograft models of breast cancer .

  • Green Synthesis: Developing catalytic methods to reduce reliance on toxic solvents (e.g., DMSO).

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